molecular formula C7H7ClO4S B14380506 2-Chlorophenyl methyl sulfate CAS No. 89610-80-0

2-Chlorophenyl methyl sulfate

Cat. No.: B14380506
CAS No.: 89610-80-0
M. Wt: 222.65 g/mol
InChI Key: HLIHDHNJCPNYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl methyl sulfate is an organic compound with the molecular formula C7H7ClO4S It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom and a methyl sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl methyl sulfate typically involves the reaction of 2-chlorophenol with dimethyl sulfate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction can be represented as follows:

2-Chlorophenol+Dimethyl sulfate2-Chlorophenyl methyl sulfate+Methanol\text{2-Chlorophenol} + \text{Dimethyl sulfate} \rightarrow \text{this compound} + \text{Methanol} 2-Chlorophenol+Dimethyl sulfate→2-Chlorophenyl methyl sulfate+Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process. The use of catalysts and advanced separation techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl methyl sulfate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the sulfate group, resulting in simpler phenolic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic substitution: Products include various substituted phenols.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

    Reduction: Products include simpler phenolic compounds and alcohols.

Scientific Research Applications

2-Chlorophenyl methyl sulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl methyl sulfate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: A precursor to 2-Chlorophenyl methyl sulfate, used in the synthesis of various organic compounds.

    Methyl sulfate: A reagent used in methylation reactions, similar in reactivity to dimethyl sulfate.

    Phenyl methyl sulfate: A related compound with similar chemical properties but lacking the chlorine substitution.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methyl sulfate group on the phenyl ring

Properties

CAS No.

89610-80-0

Molecular Formula

C7H7ClO4S

Molecular Weight

222.65 g/mol

IUPAC Name

(2-chlorophenyl) methyl sulfate

InChI

InChI=1S/C7H7ClO4S/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

HLIHDHNJCPNYRL-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)OC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.